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molecular formula C10H13NO3S B8383995 Methyl 3-(butyrylamino)thiophene-2-carboxylate

Methyl 3-(butyrylamino)thiophene-2-carboxylate

Cat. No. B8383995
M. Wt: 227.28 g/mol
InChI Key: GGXDNVDIYAPHIF-UHFFFAOYSA-N
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Patent
US07378411B2

Procedure details

Methyl 3-(butyrylamino)thiophene-2-carboxylate (1-2, 2.70 g, 11.9 mmol) was dissolved in 1: 1 EtOH/H2O (10 mL) and treated with KOH pellets (2.00 g, 35.6 mmol). The resulting solution was stirred 12 h at 80° C., poured into 1N HCl and cooled to 0° C. The precipitate was filtered, washed with cold Et2O and dried under vacuum to provide 3-(butyrylamino)thiophene-2-carboxylic acid (1-3). MS 214 found 213.2 required.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:6][C:7]1[CH:11]=[CH:10][S:9][C:8]=1[C:12]([O:14]C)=[O:13])(=[O:5])[CH2:2][CH2:3][CH3:4].[OH-].[K+].Cl>CCO.O>[C:1]([NH:6][C:7]1[CH:11]=[CH:10][S:9][C:8]=1[C:12]([OH:14])=[O:13])(=[O:5])[CH2:2][CH2:3][CH3:4] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
C(CCC)(=O)NC1=C(SC=C1)C(=O)OC
Name
EtOH H2O
Quantity
10 mL
Type
solvent
Smiles
CCO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred 12 h at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with cold Et2O
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(CCC)(=O)NC1=C(SC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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